1-(bromomethyl)isoquinoline Hydrobromide
Overview
Description
1-(Bromomethyl)isoquinoline Hydrobromide is a chemical compound with the molecular formula C10H9Br2N. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)isoquinoline Hydrobromide can be synthesized through the bromination of isoquinoline. The process typically involves the following steps:
Bromination of Isoquinoline: Isoquinoline is reacted with bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure the selective bromination at the methyl position.
Formation of Hydrobromide Salt: The brominated product is then treated with hydrobromic acid to form the hydrobromide salt. This step is crucial for the stabilization and purification of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)isoquinoline Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of isoquinoline derivatives with reduced bromine content. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alcohols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Isoquinoline derivatives with various functional groups.
Oxidation: Isoquinoline derivatives with oxidized functional groups.
Reduction: Isoquinoline derivatives with reduced bromine content.
Scientific Research Applications
1-(Bromomethyl)isoquinoline Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals. It is also used in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)isoquinoline Hydrobromide involves its interaction with various molecular targets and pathways. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity makes it a valuable tool for studying enzyme inhibition and receptor binding. The compound’s ability to undergo nucleophilic substitution also allows for the modification of its structure to enhance its biological activity and selectivity.
Comparison with Similar Compounds
1-(Bromomethyl)isoquinoline Hydrobromide can be compared with other similar compounds, such as:
1-(Chloromethyl)isoquinoline Hydrobromide: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and selectivity in chemical reactions.
1-(Methyl)isoquinoline Hydrobromide: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Isoquinoline: The parent compound, which lacks the bromomethyl group, resulting in significantly different chemical behavior and applications.
Uniqueness: this compound is unique due to its bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for synthetic chemistry and biological research.
Properties
IUPAC Name |
1-(bromomethyl)isoquinoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWRJTWPXSENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379918 | |
Record name | 1-(bromomethyl)isoquinoline Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337508-56-2 | |
Record name | Isoquinoline, 1-(bromomethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337508-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(bromomethyl)isoquinoline Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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